Superior Vasoconstrictor Potency in Human Vascular Tissue: 8-Isoprostaglandin E2 vs. 8-iso-PGF2α
8-iso-PGE2 demonstrates approximately 10-fold higher vasoconstrictor potency than 8-iso-PGF2α in human term placental and umbilical vascular preparations. This direct comparison establishes 8-iso-PGE2 as the substantially more potent isoprostane vasoconstrictor in these human tissues [1].
| Evidence Dimension | Vasoconstrictor potency |
|---|---|
| Target Compound Data | EC50 = 0.1 μM |
| Comparator Or Baseline | 8-iso-PGF2α: EC50 = 1 μM |
| Quantified Difference | 10-fold higher potency (0.1 μM vs. 1 μM) |
| Conditions | Human term placental and umbilical arteries and veins; isolated tissue bath under optimal passive tension |
Why This Matters
For researchers investigating isoprostane-mediated vascular dysfunction in human pregnancy complications (e.g., preeclampsia, placental insufficiency), 8-iso-PGE2 provides a 10-fold more potent tool compound than 8-iso-PGF2α, enabling detection of vascular effects at physiologically relevant concentrations that may be missed when using the weaker analog.
- [1] Bertrand, C., et al. Isoprostane-Induced Constriction of Human Placental and Umbilical Vessels Depends upon Activation of L-Type Calcium Channels. Pediatr Res. 1998; 43(Suppl 4): 59. View Source
